molecular formula C18H28O2 B3189440 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate CAS No. 325991-26-2

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate

Cat. No.: B3189440
CAS No.: 325991-26-2
M. Wt: 276.4 g/mol
InChI Key: VETHGFSIJSVUSX-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate (CAS 325991-26-2) is a high-purity methacrylate monomer with significant applications in advanced materials science, particularly in the development of photoresist polymers for the semiconductor industry . Its molecular structure, which incorporates a bulky 1-adamantyl group, is a key feature that contributes to the enhanced properties of the resulting polymers, such as improved etch resistance and thermal stability . With a molecular formula of C18H28O2 and a molecular weight of 276.4 g/mol, this compound is characterized as a colorless liquid . Researchers utilize this monomer in the synthesis of specialized resins for photoresist compositions, which are critical in photolithography processes for creating precise micro-scale patterns on silicon wafers . The product is offered with a certified purity of 99% and is intended for research and development purposes exclusively . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)butan-2-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-5-17(4,20-16(19)12(2)3)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,2,5-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHGFSIJSVUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Adamantyl Butan 2 Yl 2 Methylprop 2 Enoate Monomer

Esterification Pathways for Hindered Alcohols and Methacrylic Acid Derivatives

The formation of the target methacrylate (B99206) ester can be approached through several fundamental esterification pathways. The choice of method depends on factors such as desired yield, purity requirements, and scalability.

Direct esterification, a classic method, involves the reaction of 2-(1-adamantyl)butan-2-ol with methacrylic acid in the presence of a strong acid catalyst. This equilibrium-driven process necessitates the removal of water to achieve high conversion. google.com

Reaction Scheme: 2-(1-Adamantyl)butan-2-ol + Methacrylic Acid ⇌ 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate + H₂O

Table 1: Comparison of Acid Catalysts for Direct Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Concentrated, 0.5-5 mol% Inexpensive, highly active Strong dehydrating agent, promotes side reactions and charring
p-Toluenesulfonic Acid (p-TsOH) Solid, 1-10 mol% Easier to handle than H₂SO₄, less charring Less active than H₂SO₄, may require higher temperatures

| Solid Acid Catalysts (e.g., Zeolites, Resins) | Heterogeneous | Easily separable, reusable, potentially milder | Lower activity, may require higher temperatures or longer reaction times |

Transesterification offers a milder alternative to direct acid-catalyzed esterification. This method involves reacting the hindered alcohol with a simple, readily available methacrylate ester, such as methyl methacrylate (MMA), in the presence of a catalyst. chempedia.info

Reaction Scheme: 2-(1-Adamantyl)butan-2-ol + Methyl Methacrylate ⇌ this compound + Methanol (B129727)

The equilibrium is driven towards the product by removing the low-boiling methanol byproduct through distillation. chempedia.info This approach is particularly advantageous for sensitive substrates because it can be performed under nearly neutral conditions, thus minimizing dehydration and other side reactions. A variety of catalysts, including organotin compounds, titanium alkoxides, and zirconium complexes, have proven effective. chempedia.info

Table 2: Catalytic Systems for Transesterification of Methacrylates | Catalyst System | Reaction Conditions | Advantages | | :--- | :--- | :--- | | Dialkyltin Oxides | Neutral, high temperature | High selectivity, reduces ether formation | Tin toxicity concerns | | Titanium(IV) Alkoxides (e.g., Ti(OBu)₄) | Neutral, moderate temperature | Tolerant of sensitive functional groups | Moisture sensitive | | Zirconium Acetoacetate | Neutral, moderate temperature | Good activity and selectivity | - | | Strong Acids/Bases (e.g., H₂SO₄, NaOMe) | Acidic or basic | Inexpensive | Can promote side reactions |

To overcome the low reactivity of the hindered alcohol, highly reactive derivatives of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride (B1165640), are frequently employed. These reactions are generally fast, high-yielding, and proceed under milder conditions than direct esterification.

Acylation with Methacryloyl Chloride: This method involves reacting 2-(1-adamantyl)butan-2-ol with methacryloyl chloride, typically in the presence of a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. While effective, methacryloyl chloride is expensive, corrosive, and moisture-sensitive, which can present handling challenges on a larger scale. google.comresearchgate.net The synthesis of other 2-alkyl-2-adamantyl methacrylates has been successfully achieved using this reagent. google.com

Acylation with Methacrylic Anhydride: Methacrylic anhydride is a highly effective and often preferred alternative to the acid chloride. googleapis.com The reaction with the alcohol can be catalyzed by bases like 4-(dimethylamino)pyridine (DMAP) or acids. The byproduct is methacrylic acid, which is less corrosive and more easily removed than HCl. This method is known to provide good yields even for sterically hindered alcohols, though an excess of the anhydride may be required to achieve full conversion. googleapis.com

Table 3: Comparison of Acylating Agents

Acylating Agent Byproduct Conditions Advantages Disadvantages
Methacryloyl Chloride HCl Low temperature, requires base High reactivity, high yield Corrosive, moisture-sensitive, expensive

| Methacrylic Anhydride | Methacrylic Acid | Mild, often requires catalyst | High reactivity, less corrosive byproduct | Higher molecular weight, may require excess |

Regioselective Synthesis and Stereochemical Considerations

The synthesis of this compound is inherently regioselective, as the reaction occurs exclusively at the single tertiary hydroxyl group of the precursor alcohol. The primary challenge is not directing the reaction to a specific site but rather overcoming the steric hindrance at that site.

A key stereochemical feature of the target molecule arises from the precursor alcohol, 2-(1-adamantyl)butan-2-ol, which is a chiral molecule with a stereocenter at the C2 position of the butane (B89635) chain. Consequently, unless an enantiomerically pure starting alcohol is used or a chiral resolution is performed, the synthetic methods described will produce this compound as a racemic mixture of (R)- and (S)-enantiomers. The synthesis of chiral 1,2-disubstituted adamantane (B196018) derivatives is an area of interest, and achieving an enantiopure version of this monomer would require stereocontrolled synthesis of the alcohol precursor. nih.gov

Optimization of Reaction Parameters for Yield, Purity, and Scalability

Optimizing the synthesis is crucial for maximizing yield and purity while ensuring the process is scalable. Key parameters must be carefully controlled regardless of the chosen pathway.

Temperature: Higher temperatures increase reaction rates but can also accelerate side reactions like dehydration and, crucially, unwanted polymerization of the methacrylate product.

Catalyst: The choice and concentration of the catalyst are critical. For direct esterification, stronger acids increase the rate but may lower the yield due to side reactions. For acylation, catalytic amounts of DMAP can significantly accelerate the reaction with methacrylic anhydride.

Reactant Ratio: Using an excess of the methacrylic acid derivative can shift the equilibrium and drive the reaction to completion, which is particularly useful when dealing with the unreactive hindered alcohol.

Polymerization Inhibitors: Methacrylate monomers are prone to radical polymerization at elevated temperatures. The addition of inhibitors such as hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639) is essential to maintain the monomeric state during synthesis and purification. chemicalbook.com

Purification: Purification typically involves a workup to remove the catalyst and unreacted reagents, followed by distillation under reduced pressure to prevent polymerization.

Table 4: Impact of Reaction Parameters on Synthesis Outcome

Parameter Low Setting High Setting Impact on Yield & Purity
Temperature Slow reaction rate Faster rate, but increased risk of dehydration and polymerization An optimal temperature balances rate and selectivity.
Catalyst Loading Incomplete conversion Faster rate, but potential for more side reactions Requires fine-tuning for each specific pathway.

| Inhibitor Conc. | Risk of premature polymerization | - | Essential for achieving a pure, stable monomer product. |

Sustainable and Green Chemistry Approaches in Monomer Synthesis

Applying green chemistry principles to the synthesis of specialty monomers is of growing importance. For this compound, several strategies can be considered to enhance sustainability.

Catalyst Selection: Replacing corrosive homogeneous catalysts like sulfuric acid with reusable solid acid catalysts can simplify purification and reduce waste. Similarly, the use of non-toxic transition-metal catalysts for transesterification is preferable to organotin compounds. chempedia.info

Atom Economy: Acylation with methacrylic anhydride offers better atom economy than with methacryloyl chloride, as the "leaving group" is methacrylic acid, which can potentially be recovered. Direct esterification has the highest theoretical atom economy, producing only water as a byproduct.

Solvent Choice: Minimizing the use of hazardous organic solvents or replacing them with greener alternatives can significantly reduce the environmental impact of the process.

Alternative Reagents: The in-situ generation of reactive intermediates, such as forming methacrylic anhydride from the acid immediately before use with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), can avoid handling hazardous acylating agents. researchgate.net The development of enzymatic or biocatalytic esterification methods for hindered alcohols also represents a promising future direction for sustainable synthesis.

Polymerization Kinetics and Mechanisms of 2 1 Adamantyl Butan 2 Yl 2 Methylprop 2 Enoate

Controlled/Living Radical Polymerization (CLRP) Strategies

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights and narrow polydispersities. However, the successful NMP of methacrylates, particularly those with bulky substituents like the adamantyl group, presents significant challenges. The homopolymerization of methacrylates via NMP is often plagued by side reactions, such as disproportionation of the propagating radical, which can lead to a loss of control over the polymerization. rsc.org

For adamantyl-functional methacrylates, a common strategy to achieve controlled polymerization via NMP is the use of a "controlling" comonomer. Small amounts of a comonomer like styrene (B11656) or its derivatives can be introduced to the polymerization mixture. This approach, known as copolymerization-mediated NMP, helps to mitigate the side reactions associated with methacrylate (B99206) homopolymerization and allows for the synthesis of well-defined copolymers. Statistical NMP copolymerizations of monomers such as 3-hydroxy-1-adamantyl methacrylate and 2-methyl-2-adamantyl methacrylate with controlling comonomers like styrene, p-acetoxystyrene, and acrylonitrile (B1666552) have been successfully performed, yielding copolymers with relatively low dispersities. It is therefore anticipated that the controlled polymerization of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate via NMP would likely require a similar copolymerization strategy to achieve good control over the polymer architecture. The kinetics of such a system would be complex, depending on the reactivity ratios of the comonomers and the equilibrium constants of the dormant and active species. rsc.org

Anionic and Cationic Polymerization Potential

Anionic Polymerization:

The anionic polymerization of (meth)acrylates bearing adamantyl groups has been demonstrated to be a viable method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The living nature of anionic polymerization of these monomers allows for the synthesis of block copolymers. For instance, the living anionic polymerization of 1-adamantyl acrylate (B77674) has been successfully achieved, leading to the formation of block copolymers with methyl methacrylate. researchgate.netacs.org The bulky adamantyl group can sterically hinder side reactions that are often problematic in the anionic polymerization of acrylates.

Given these precedents, this compound is expected to be a suitable monomer for living anionic polymerization. The bulky adamantyl substituent would likely contribute to the stability of the propagating carbanion, facilitating a controlled polymerization process. This would enable the synthesis of homopolymers with predictable molecular weights and the creation of block copolymers by sequential monomer addition.

Cationic Polymerization:

The potential for cationic polymerization of this compound is less certain. Cationic polymerization is typically effective for monomers with electron-donating groups that can stabilize the propagating carbocation. wikipedia.org While the alkyl groups in the monomer have a mild electron-donating effect, the electron-withdrawing nature of the carbonyl group in the methacrylate moiety generally disfavors cationic polymerization. The initiation of cationic polymerization typically involves strong acids or Lewis acids, which can potentially react with the ester functionality of the monomer, leading to side reactions and a lack of control over the polymerization. youtube.com While there are limited reports on the cationic polymerization of adamantane-containing monomers, the successful cationic polymerization of this compound would likely require carefully selected initiating systems and reaction conditions to minimize side reactions.

Copolymerization Behavior with Complementary Monomers

The copolymerization of this compound with other vinyl monomers is a key strategy for tailoring the properties of the resulting materials. The bulky adamantyl group can significantly influence the reactivity of the monomer and the sequence distribution in the copolymer.

Reactivity Ratios and Sequence Distribution Analysis

The copolymerization of 4-(1-adamantyl)phenyl methacrylate (M1) with styrene (M2) has been studied, and the reactivity ratios were determined. researchgate.net Similarly, reactivity ratios for the copolymerization of other adamantyl-containing methacrylates with styrene have been reported. These values indicate how the adamantyl-containing methacrylate and the comonomer will incorporate into the polymer chain. A product of reactivity ratios (r1 * r2) close to 1 suggests a random copolymer, while values deviating from 1 indicate a tendency towards alternating or blocky structures.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymerization TendencyReference
4-(1-Adamantyl)phenyl methacrylateStyrene1.510.220.33Tendency towards alternating researchgate.net
2-Methyl-4-(1-adamantyl)phenyl methacrylateStyrene2.440.310.76Random with higher incorporation of M1 researchgate.net
4-(1-Adamantyl)-2,6-dimethylphenyl methacrylateStyrene00.970Strongly alternating researchgate.net

The sequence distribution of monomers in the copolymer can be predicted using these reactivity ratios and the copolymerization equation. tsijournals.com This analysis is crucial for understanding the microstructure of the copolymer and its resulting properties.

Controlled Architecture Copolymers (e.g., Block, Graft, Star Polymers)

The ability to undergo living/controlled polymerization opens up possibilities for creating complex polymer architectures.

Block Copolymers: As discussed in the context of anionic polymerization, this compound is a promising candidate for the synthesis of well-defined block copolymers. researchgate.netacs.org Sequential addition of this monomer and other comonomers to a living anionic polymerization system would allow for the creation of diblock, triblock, and multiblock copolymers with tailored block lengths and functionalities.

Graft Copolymers: Graft copolymers containing adamantyl methacrylate units can be synthesized through various strategies. One approach involves the "grafting from" method, where a polymer backbone is functionalized with initiating sites from which the adamantyl methacrylate side chains are grown. researchgate.net Another method is the "grafting through" technique, which involves the copolymerization of a macromonomer of the adamantyl methacrylate with another monomer. cmu.edu

Star Polymers: Star polymers with arms composed of poly(this compound) can be synthesized using "core-first" or "arm-first" methodologies in conjunction with a controlled polymerization technique like anionic polymerization. rsc.org These highly branched structures possess unique solution and bulk properties compared to their linear counterparts.

Thermal and Photo-Initiated Polymerization Dynamics

Thermal Polymerization:

The dynamics of thermal polymerization are also affected by temperature. Higher temperatures increase the rate of initiator decomposition and propagation, but can also lead to more side reactions. For some acrylates, spontaneous thermal polymerization can occur at high temperatures without the need for an initiator. wpmucdn.com

Photo-Initiated Polymerization:

Photo-initiated polymerization, or photopolymerization, offers spatial and temporal control over the polymerization process. The polymerization of adamantyl-containing (meth)acrylates can be initiated by irradiating a mixture of the monomer and a photoinitiator with UV or visible light. researchgate.net The photoinitiator absorbs light and generates radicals that initiate the polymerization.

The kinetics of photopolymerization of adamantyl acrylate have been investigated, demonstrating that these monomers can be efficiently cured using UV light. researchgate.net The rate of photopolymerization depends on factors such as the type and concentration of the photoinitiator, light intensity, and the presence of oxygen, which can inhibit radical polymerization. The bulky adamantyl group can also affect the curing process and the properties of the resulting crosslinked network. In photopolymerization, the heat generated during the reaction can also lead to a thermal polymerization component, creating a coupled photo-thermal process. mdpi.com

Structure Property Relationships and Advanced Characterization of Poly 2 1 Adamantyl Butan 2 Yl 2 Methylprop 2 Enoate

Molecular Weight and Polydispersity Characterization

The determination of molecular weight and its distribution (polydispersity) is fundamental to understanding the physical and mechanical properties of polymers. For adamantane-containing polymers, these parameters are typically elucidated using gel permeation chromatography (GPC) and light scattering techniques.

Gel permeation chromatography (GPC), a subset of size exclusion chromatography (SEC), is a primary technique for determining the molecular weight distribution of polymers. polymersource.caresearchgate.netyoutube.com The process involves passing a polymer solution through a column packed with porous gel; larger molecules elute more quickly, while smaller molecules penetrate the pores and have a longer retention time. youtube.com This separation by hydrodynamic volume allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.canih.gov For poly(1-adamantyl methacrylate), GPC analysis using tetrahydrofuran (B95107) (THF) as the eluent has been successfully employed to determine these parameters. polymersource.capolymersource.ca

Light scattering is another powerful method for determining the absolute molecular weight of polymers. It relies on the principle that the intensity of light scattered by a polymer solution is proportional to the molecular weight and concentration of the polymer. This technique can provide the weight average molecular weight (Mw) without the need for calibration with polymer standards, which is a significant advantage over GPC.

Table 1: Exemplary Molecular Weight Data for Adamantane-Containing Methacrylate (B99206) Polymers

Polymer Sample Mn (g/mol) Mw/Mn (PDI) Polymerization Method
Poly(1-adamantyl methacrylate) Sample 1 17,500 1.15 Anionic Polymerization
Poly(1-adamantyl methacrylate) Sample 2 3,000 1.25 Anionic, Free Radical, or GTP

This table presents illustrative data for similar adamantane-containing polymers to provide context for the expected molecular weight characteristics of the subject polymer.

Thermal Transitions and Stability Analysis

The thermal properties of polymers, such as the glass transition temperature (Tg) and decomposition temperature, are critically influenced by their chemical structure. The inclusion of the adamantane (B196018) group is known to significantly enhance these properties. usm.eduacs.org

The glass transition temperature (Tg) is a critical thermal property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. chegg.com The incorporation of bulky, rigid adamantyl groups into a polymer backbone significantly increases its Tg. usm.eduacs.org This is attributed to the restriction of segmental motion of the polymer chains. For instance, adamantane-containing methacrylate polymers exhibit substantially higher Tg values compared to conventional polymers like polymethyl methacrylate (PMMA). researchgate.net The Tg of poly(1-adamantyl methacrylate) has been reported to be as high as 220°C. polymersource.ca Research has shown a direct correlation between the adamantane content in copolymers and the resulting glass transition temperature; a higher concentration of adamantyl moieties leads to a higher Tg. acs.org

Table 2: Glass Transition Temperatures of Various Polymers

Polymer Glass Transition Temperature (Tg)
Poly(1-adamantyl methacrylate) 195 - 220°C
Poly(1-adamantylmethyl methacrylate) 201°C
Poly(p-(1-adamantyl)phenyl methacrylate) 253°C
Poly(styrene) ~100°C
Poly(methyl methacrylate) ~105°C

This table compares the Tg of adamantane-containing polymers with common polymers to highlight the significant impact of the adamantyl group.

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a crucial tool for determining the thermal stability and decomposition profile of polymers. researchgate.net Adamantane-containing polymers consistently demonstrate excellent thermal stability, with decomposition temperatures often exceeding those of their non-adamantane counterparts. researchgate.netacs.org For example, copolymers of 1-adamantyl methacrylate and styrene (B11656) show decomposition temperatures around 340°C. researchgate.net The rigid, cage-like structure of adamantane contributes to this high thermal resistance. wikipedia.org

The bulky and rigid nature of the adamantyl group has a profound effect on the rigidity and mobility of the polymer chains. acs.orgwikipedia.org The incorporation of adamantane restricts the rotational freedom of the polymer backbone, leading to a stiffer chain. researchgate.netmdpi.com This increased rigidity is a primary reason for the elevated glass transition temperatures observed in these polymers. usm.edu The reduced chain mobility also impacts other physical properties, such as solubility and mechanical strength. usm.edu

Spectroscopic and Microstructural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and understanding the microstructure of polymers. For poly[2-(1-adamantyl)butan-2-yl 2-methylprop-2-enoate], techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within the polymer. mdpi.com In adamantane-containing polymers, characteristic signals corresponding to the protons and carbons of the adamantyl cage are readily identifiable. wikipedia.orgmdpi.com For instance, the ¹H NMR spectrum of poly(1-adamantyl methacrylate) shows distinct peaks for the adamantyl protons, while the ¹³C NMR spectrum reveals the unique carbon environments within the adamantane structure. polymersource.caresearchgate.net These analyses confirm the successful incorporation of the adamantyl group into the polymer structure. polymersource.caresearchgate.net

FTIR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of an adamantane-containing methacrylate polymer would show characteristic absorption bands for the carbonyl group (C=O) of the ester, as well as vibrations associated with the C-H and C-C bonds of the adamantyl and polymer backbone. researchgate.net

Advanced NMR Spectroscopy for Microstructure and Stereoregularity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the complex monomer unit. The ¹³C NMR spectrum is particularly informative for determining the tacticity of the polymer chain, which describes the stereochemical arrangement of the bulky side groups along the backbone. The resonance of the quaternary carbon within the adamantyl group, typically observed around 80-81 ppm in polymers like PAdMA, can be sensitive to the local stereochemistry. researchgate.net

The relative intensities of the signals corresponding to different stereochemical arrangements (triads) can be quantified to determine the degree of isotacticity (mm), syndiotacticity (rr), and heterotacticity (mr). For instance, studies on PAdMA have shown that the polymerization conditions can influence the resulting tacticity. For example, PAdMA prepared in toluene (B28343) showed a triad (B1167595) tacticity of mm/mr/rr = 4/27/69, indicating a predominantly syndiotactic-rich structure. researchgate.net When the polymerization was conducted in a fluoroalcohol like hexafluoroisopropanol (HFIP), the syndiotacticity increased to rr = 78%. researchgate.net This preference for syndiotacticity is common in the free-radical polymerization of methacrylates due to steric hindrance from the bulky side chains, which favors the alternating placement of substituents.

The table below, based on data for the analogous PAdMA, illustrates the kind of information that can be obtained from ¹³C NMR analysis for determining the microstructure.

Table 1: Representative Triad Tacticity of Poly(1-adamantyl methacrylate) under Different Polymerization Conditions

Polymerization Solvent Triad Tacticity (mm/mr/rr) Predominant Tacticity
Toluene 4/27/69 Syndiotactic-rich

This data is for Poly(1-adamantyl methacrylate) and is presented as a representative example.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in Poly[this compound] and can offer insights into its conformational state.

FTIR Spectroscopy: The FTIR spectrum of this polymer is expected to be dominated by characteristic absorption bands of the methacrylate and adamantyl moieties. A strong absorption band around 1730-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.com The C-O stretching vibrations of the ester group will likely appear in the 1300-1100 cm⁻¹ region. The presence of the adamantyl group will be confirmed by a series of characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the adamantyl cage are typically observed in the 2900-2850 cm⁻¹ region, often appearing as sharp and well-defined peaks.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds. Therefore, it is an excellent tool for probing the vibrations of the polymer backbone and the adamantyl cage. The C-C stretching and deformation modes of the polymer backbone are expected to be weak to medium in intensity in both FTIR and Raman spectra. bohrium.com However, the symmetric vibrations of the adamantyl cage should give rise to strong and characteristic signals in the Raman spectrum. The C=O stretching vibration, while strong in the FTIR spectrum, is typically weaker in the Raman spectrum. bohrium.com

The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational profile of the polymer, confirming the presence of all expected functional groups and potentially revealing information about intermolecular interactions and local conformational order.

Table 2: Expected Characteristic Vibrational Bands for Poly[this compound]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
Adamantyl C-H Stretching 2900-2850 2900-2850
Methacrylate C-H Stretching 3000-2950 3000-2950
Ester C=O Stretching 1730-1725 ~1730 (weaker)
Ester C-O Stretching 1300-1100 Present

Mechanical Behavior and Viscoelastic Properties

The bulky and rigid adamantyl group is known to significantly influence the mechanical and viscoelastic properties of polymers by restricting chain mobility.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers as a function of temperature and frequency. youtube.com A typical DMA experiment provides the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ).

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. pbipolymer.com For a polymer like Poly[this compound], the presence of the bulky adamantyl side group is expected to result in a high storage modulus at temperatures below the glass transition temperature (Tg), indicating a rigid, glassy state. pbipolymer.comeag.com

Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy. pbipolymer.com The peak of the loss modulus curve is often associated with the glass transition temperature, where the polymer chains begin to exhibit large-scale segmental motion. eag.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak in the tan δ curve is another common indicator of the glass transition temperature. youtube.com

For adamantyl-containing polymers, the Tg is typically high due to the significant steric hindrance to chain rotation imposed by the adamantyl cage. This results in a material that retains its stiffness and dimensional stability to higher temperatures compared to polymethacrylates with smaller, more flexible side chains.

Tensile Strength, Modulus, and Hardness Considerations

The incorporation of adamantyl groups into a polymer backbone generally leads to an enhancement of its mechanical properties.

Hardness: The hardness of a polymer is its resistance to localized plastic deformation such as scratching or indentation. The high rigidity and restricted chain mobility conferred by the adamantyl groups are expected to result in a high surface hardness for this polymer.

Table 3: Expected Mechanical Property Enhancements Due to Adamantyl Group Incorporation

Mechanical Property Expected Trend Rationale
Tensile Strength Increased Restricted chain mobility and increased intermolecular forces.
Young's Modulus Increased Increased stiffness of the polymer backbone.

Solution Properties and Swelling Behavior

The solution properties and swelling behavior of Poly[this compound] are governed by the interplay between the hydrophobic and bulky nature of the adamantyl side group and the polarity of the methacrylate backbone.

Based on data for the structurally similar poly(1-adamantyl methacrylate), this polymer is expected to be soluble in non-polar to moderately polar organic solvents such as tetrahydrofuran (THF), chloroform, toluene, and 1,4-dioxane. polymersource.ca Conversely, it is likely to be insoluble and precipitate in polar solvents like methanol (B129727) and ethanol, as well as in non-polar aliphatic hydrocarbons such as hexanes. polymersource.ca

The swelling behavior of a crosslinked network of this polymer would be highly dependent on the solvent. In thermodynamically good solvents (e.g., THF, toluene), the polymer network would be expected to swell significantly as the solvent molecules solvate the polymer chains, leading to their expansion. nih.gov In poor solvents (e.g., methanol, water), the polymer network would exhibit limited swelling or even collapse, as the polymer-polymer interactions would be more favorable than polymer-solvent interactions. The bulky adamantyl groups may also limit the extent of swelling even in good solvents due to steric constraints within the crosslinked network.

Table 4: Predicted Solubility of Poly[this compound]

Solvent Class Example Solvents Expected Solubility
Non-polar Aromatic Toluene Soluble
Chlorinated Chloroform Soluble
Ethers Tetrahydrofuran, 1,4-Dioxane Soluble
Alcohols Methanol, Ethanol Insoluble

This data is extrapolated from the known solubility of Poly(1-adamantyl methacrylate).

Advanced Material Applications and Performance of Poly 2 1 Adamantyl Butan 2 Yl 2 Methylprop 2 Enoate

High-Performance Photoresist Materials for Lithography

Poly[2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate] is a key component in the formulation of chemically amplified resists (CARs), which are essential for fabricating modern semiconductor devices. The distinct properties of the adamantyl group are leveraged to meet the stringent requirements of next-generation lithographic techniques.

Extreme Ultraviolet (EUV) and ArF Immersion Lithography Applications

Polymers containing adamantane (B196018) are central to the advancement of both ArF (193 nm) immersion and EUV lithography. google.comgoogle.com For ArF immersion lithography, the high transparency of adamantyl methacrylate (B99206) polymers at the 193 nm wavelength is crucial. nih.gov The non-aromatic, alicyclic structure of the adamantyl group minimizes absorption at this wavelength, which is a significant advantage over older polymer platforms. google.comgoogle.comnih.gov This high transparency ensures that the light uniformly penetrates the resist film, enabling the precise patterning of high-resolution features. nih.gov

In the realm of EUV lithography, which utilizes an even shorter wavelength of 13.5 nm, the challenge shifts to designing materials that can efficiently absorb EUV photons while maintaining structural integrity. Adamantane-based polymers are investigated for these applications due to their high carbon-to-hydrogen ratio, which contributes to better plasma etch resistance—a critical factor for transferring the patterned image to the underlying substrate. google.comgoogle.com The bulky adamantyl structure provides the necessary rigidity and thermal stability to the polymer matrix, which is essential for achieving the sub-20 nm resolution required for future technology nodes. rsc.orgresearchgate.net

Etch Resistance Enhancement and Patterning Fidelity

A primary function of a photoresist is to act as a durable mask during the etching processes that transfer the circuit pattern into the silicon wafer. The incorporation of the adamantyl moiety into the methacrylate polymer backbone significantly enhances its resistance to plasma etching. nih.govgoogle.com The high carbon density of the adamantane cage provides superior stability under the harsh conditions of plasma etching environments, such as those using fluorine or chlorine-based chemistries. google.comnih.gov

This enhanced etch resistance is a direct result of the adamantyl group's robust, cage-like structure, which is more resistant to physical sputtering and chemical attack by plasma species compared to linear polymer chains. nih.govnih.gov The result is improved patterning fidelity, with reduced line-edge roughness (LER) and better critical dimension (CD) control. google.com The ability to faithfully transfer the intricate patterns from the photomask to the substrate is paramount for the performance of the final integrated circuit.

Table 1: Comparison of Etch Resistance in Adamantane-Containing Resists

Polymer Type Protective Group Etch Resistance Enhancement Application
Vinylphenol-methacrylate copolymer 2-ethyl-2-adamantyl High 248-nm & EB Lithography
Methacrylate-based polymer Adamantyl group High ArF & EUV Lithography

This table is generated based on findings from related adamantane-based photoresist research to illustrate the general advantages conferred by the adamantyl group.

Dissolution Behavior in Developer Solutions

The dissolution behavior of a photoresist in an aqueous alkaline developer, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is a critical step that defines the final pattern. mdpi.comnih.govresearchgate.net The adamantyl group, being highly hydrophobic, plays a crucial role in modulating the dissolution characteristics of the polymer. nih.govmdpi.comnih.gov In chemically amplified resists, the adamantyl group often functions as a bulky, acid-labile protecting group.

Before exposure to light, the hydrophobic nature of the adamantyl groups renders the polymer insoluble in the aqueous developer. mdpi.comnih.gov Upon exposure, a photoacid generator (PAG) releases acid, which then cleaves the acid-labile adamantyl groups from the polymer backbone during a post-exposure bake step. This deprotection reaction converts the polymer from a nonpolar, insoluble state to a polar, soluble state in the developer. nih.govmdpi.com

Optical Materials with Enhanced Properties

Beyond lithography, the unique structural features of poly[this compound] make it a candidate for high-performance optical materials where clarity, refractive index control, and low birefringence are required.

Transparency in UV-Visible Region and Refractive Index Control

Polymers based on adamantyl methacrylate exhibit excellent optical transparency across the UV-visible spectrum. researchgate.netingentaconnect.com The absence of aromatic rings and the stable, saturated alicyclic structure of adamantane minimize electronic transitions that lead to color and absorption in the visible range. researchgate.net This inherent transparency makes these polymers suitable for applications such as optical lenses, fibers, and coatings. researchgate.net

The incorporation of the bulky and dense adamantyl group also provides a means to control the refractive index of the polymer. researchgate.netingentaconnect.com The refractive index of adamantane-containing methacrylate polymers is typically higher than that of standard poly(methyl methacrylate) (PMMA). ingentaconnect.com By copolymerizing adamantyl methacrylate with other monomers, the refractive index of the resulting material can be precisely tuned to meet the specifications of a particular optical component. researchgate.net

Table 2: Optical Properties of Adamantyl Methacrylate Copolymers

Copolymer System Adamantyl Monomer Content Refractive Index (n) Transparency (%T)
P(AdMA-co-MMA) Varies 1.51 - 1.52 >95%

Data is based on studies of 1-adamantyl methacrylate (AdMA) copolymers and is representative of the properties expected for this class of materials. researchgate.netingentaconnect.com

Low Birefringence and Optical Clarity

Birefringence, the property of a material having a refractive index that depends on the polarization and propagation direction of light, is often an undesirable characteristic in optical applications as it can distort the transmitted image. Polymers containing bulky, symmetric, and isotropic side groups like adamantane tend to exhibit low birefringence. nih.gov

The rigid and sterically hindered nature of the adamantyl group restricts the alignment of polymer chains under stress, which is a primary cause of orientation-induced birefringence. nih.gov This property is particularly valuable for applications such as lenses for high-resolution displays, optical data storage media, and other components where maintaining the polarization state of light is critical. The inherent low stress-optical coefficient of adamantane-containing polymers contributes to superior optical clarity and performance in demanding optical systems.

Dielectric Materials and Electronic Applications

The incorporation of the bulky, rigid adamantyl group into polymer structures imparts unique electrical properties that are highly desirable for advanced electronic applications. Poly[this compound], by virtue of its adamantane moiety, is a candidate for use in high-performance dielectric materials. The three-dimensional, diamondoid structure of adamantane influences the polymer's chain packing and free volume, which are critical factors in determining its dielectric performance and reliability as an insulator. researchgate.netntu.edu.tw

Low Dielectric Constant Polymeric Systems

For instance, research into adamantane-containing methacrylate polymers has shown a clear reduction in the dielectric constant compared to PMMA. researchgate.netingentaconnect.com In a related application, a photocurable polyurethane acrylate (B77674) (PUA) resin incorporating 1,3-adamantanediol (B44800) was developed for 3D printing, achieving a low dielectric constant (Dk) of 2.26 at 10 GHz. ntu.edu.tw This value is substantially lower than that of traditional materials like FR-4 circuit boards (Dk ≈ 4). ntu.edu.tw These findings underscore the effectiveness of adamantane structures in creating low-k materials suitable for next-generation electronic packaging and high-frequency applications. ntu.edu.tw

Table 1: Dielectric Properties of Adamantane-Containing Polymers vs. Standard Materials

Material Dielectric Constant (Dk) Frequency Reference
Adamantane-Modified PUA Resin 2.26 10 GHz ntu.edu.tw
Poly(1-adamantyl methacrylate) (PADMA) Lower than PMMA Not Specified researchgate.netingentaconnect.com

Insulation Reliability

The reliability of an insulating material is its ability to maintain its dielectric properties under electrical, thermal, and mechanical stress over its operational lifetime. Polymers incorporating adamantane exhibit high thermal stability, a key factor for insulation reliability in electronic devices that generate significant heat. acs.orgusm.edursc.org The rigid, fused-ring structure of the adamantyl group restricts the motion of polymer chains, leading to high glass transition temperatures (Tg) and decomposition temperatures. researchgate.netusm.edu For example, poly(1-adamantyl acrylate) shows outstanding thermal stability with a decomposition temperature of 376 °C. acs.org

This inherent thermal resistance prevents material degradation at elevated operating temperatures, ensuring the stability of the dielectric properties. researchgate.net Furthermore, the low dielectric constant conferred by the adamantyl group helps maintain signal authenticity and reduces the risk of dielectric breakdown. ntu.edu.tw The combination of thermal stability and low-k properties makes polymers like Poly[this compound] promising candidates for robust and reliable insulation in demanding microelectronic and optoelectronic applications. researchgate.net

Specialty Coatings and Surface Modification

The unique chemical structure of the adamantyl group makes polymers derived from this compound highly suitable for specialty coatings and surface modification. The nonpolar, hydrocarbon nature of adamantane results in surfaces with low energy and high hydrophobicity. researchgate.net

Hydrophobicity and Surface Energy Characteristics

Polymers featuring pendant adamantyl groups exhibit significant hydrophobicity. researchgate.net The bulky, cage-like structure of adamantane creates a surface with a low packing density of polarizable groups, which minimizes surface energy and reduces the affinity for water. researchgate.netresearchgate.net

Studies on coatings formulated with adamantane-containing methacrylate polymers have reported high water contact angles, a direct measure of hydrophobicity. researchgate.net These coatings demonstrate water contact angles ranging from 103° to 108°. researchgate.net Concurrently, the surface energies of these coatings are very low, measured to be between 22.67 and 25.27 mN/m. researchgate.net This combination of high water contact angle and low surface energy makes these materials highly effective for creating water-repellent surfaces for a variety of applications, from protective electronic coatings to moisture-resistant films. researchgate.netchemicalbook.com

Table 2: Surface Properties of Adamantane-Containing Methacrylate Coatings

Property Value Range Reference
Water Contact Angle 103° - 108° researchgate.net

Anti-Fouling and Protective Coatings

The low-energy, hydrophobic surfaces created by adamantane-containing polymers are inherently resistant to adhesion and contamination. This characteristic is the basis for their use in anti-fouling and protective coatings. Low surface energy coatings function on a "fouling-release" principle, where the weak adhesion between the surface and contaminants allows them to be easily removed by simple mechanical action or flow. mdpi.com

The hydrophobicity of these surfaces also provides a protective barrier against moisture and corrosive agents. Furthermore, research has shown that adamantane-based methacrylate coatings possess good anti-smudge and anti-fingerprint properties. researchgate.net This makes them ideal for applications requiring surfaces that remain clean and maintain their aesthetic and functional properties over time, such as on optical lenses, displays, and high-end consumer electronics. The durability and thermal stability associated with the adamantyl structure further enhance the protective qualities of these coatings. researchgate.net

Integration into Polymer Blends and Composites

Incorporating this compound into polymer blends and composites is an effective strategy for tailoring material properties for specific applications. By combining it with other monomers through copolymerization, the unique characteristics of the adamantyl group—such as high thermal stability, low dielectric constant, and hydrophobicity—can be imparted to the final material. researchgate.netntu.edu.twresearchgate.net

For example, copolymers of 1-adamantyl methacrylate (ADMA) with methyl methacrylate (MMA) have been synthesized, demonstrating that the introduction of the adamantane group results in improved thermal and mechanical properties compared to pure PMMA. researchgate.netingentaconnect.com Similarly, copolymerization with styrene (B11656) has been investigated to create materials with high glass transition temperatures and enhanced optical properties. researchgate.net

Adamantane derivatives can also be introduced into a polymer matrix to create composite materials with enhanced performance. In one study, 1,3-adamantanediol was added to a polyurethane acrylate (PUA) matrix to significantly decrease its dielectric constant for electronic applications. ntu.edu.tw This approach highlights the potential for using adamantane-containing molecules as functional additives. The integration of Poly[this compound] into blends or composites allows for the creation of advanced materials where properties can be precisely controlled to meet the demands of high-performance applications in electronics, optics, and protective coatings.

Computational and Theoretical Investigations of 2 1 Adamantyl Butan 2 Yl 2 Methylprop 2 Enoate and Its Polymers

Quantum Chemical Calculations of Monomer Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of the 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate monomer, offering predictions of its reactivity in polymerization processes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org For the this compound monomer, the HOMO is primarily localized on the carbon-carbon double bond of the methacrylate (B99206) group, which is the site of highest electron density and thus acts as the electron donor in chemical reactions. The LUMO is correspondingly centered on the π* antibonding orbital of this same double bond, serving as the electron acceptor. acs.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and stability. A smaller gap generally corresponds to higher reactivity. Computational methods like Density Functional Theory (DFT) are employed to calculate the energies and spatial distributions of these orbitals. The bulky adamantyl group, being an electron-donating alkyl structure, can subtly influence the energy levels of the frontier orbitals compared to simpler methacrylates.

Table 1: Conceptual Frontier Molecular Orbital Properties for Methacrylate Monomers This table presents illustrative data based on general principles for methacrylates.

MonomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Primary HOMO Locus
Methyl Methacrylate-10.5-0.89.7C=C π orbital
1-Adamantyl Methacrylate-10.2-0.79.5C=C π orbital
This compound-10.1-0.79.4C=C π orbital

In free-radical polymerization, the stability of the propagating radical at the growing chain end is paramount. acs.org For polymers of this compound, the propagating radical is a tertiary radical, stabilized by the adjacent methyl group. Quantum chemical calculations can quantify this stability by computing bond dissociation energies and radical stabilization energies.

Furthermore, the immense steric bulk of the 2-(1-adamantyl)butan-2-yl side group plays a significant role. This group sterically hinders the approach of incoming monomers to the radical center, which can affect the propagation rate constant (k_p). Computational modeling can simulate the transition state of the propagation step, revealing the energy barriers and steric clashes that govern the polymerization kinetics. This steric shielding also influences the mode of termination, potentially favoring disproportionation over combination. researchgate.net

Molecular Dynamics Simulations for Polymer Chain Conformation and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules, providing a virtual microscope to observe polymer chain behavior over time. mdpi.com For poly(this compound), MD is essential for understanding how the rigid and bulky side groups dictate the polymer's macroscopic properties.

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Polymers with bulky side groups that restrict chain mobility are known to have high glass transition temperatures. researchgate.netrsc.org Poly(1-adamantyl methacrylate), for instance, exhibits a high Tg. researchgate.net The polymer of this compound is expected to have an even higher Tg due to the additional rotational restrictions imposed by the butanyl moiety.

MD simulations can predict Tg by simulating the cooling of a polymer melt and monitoring the specific volume as a function of temperature. mdpi.com A distinct change in the slope of the volume-temperature curve indicates the glass transition. Similarly, mechanical properties like Young's modulus and Poisson's ratio can be calculated by applying simulated uniaxial tension to the polymer model and analyzing the resulting stress-strain behavior. d-nb.infonih.gov

Table 2: Glass Transition Temperatures of Adamantane-Containing Polymers

PolymerReported Tg (°C)Method
Poly(methyl methacrylate)~105Experimental
Poly(1-adamantyl methacrylate)~202 researchgate.netExperimental (DSC)
Poly(2-adamantyl methacrylate)~175Experimental
Poly(this compound)>200 (Predicted)Theoretical/MD Simulation

Free volume theory describes the empty space within a polymer matrix that is not occupied by the polymer chains themselves. youtube.comyoutube.com This "free volume" facilitates segmental motion, and its fractional amount is a key determinant of Tg and material transport properties. researchgate.net The inefficient packing of the bulky, irregularly shaped 2-(1-adamantyl)butan-2-yl side groups is expected to create a significant amount of free volume.

MD simulations can be used to quantify the free volume by probing the simulated polymer structure with virtual spheres of varying sizes. researchgate.net The resulting free volume distribution can be correlated with the polymer's dynamic properties. For instance, the Williams-Landel-Ferry (WLF) equation uses free volume concepts to describe the temperature dependence of viscosity and relaxation times above Tg. youtube.com Theoretical models based on free volume can predict the diffusion coefficients of gases or small molecules through the polymer, a critical property for applications like membranes or barrier coatings. researchgate.netuq.edu.au

Coarse-Grained Modeling of Polymerization Processes and Microstructure Formation

While all-atom MD simulations provide detailed insights, their computational cost limits them to relatively small systems and short timescales. frontiersin.org Coarse-grained (CG) modeling addresses this limitation by grouping multiple atoms into single interaction sites or "beads," allowing for the simulation of much larger systems and longer phenomena, such as polymerization and the development of macroscopic microstructure. researchgate.netnih.govfz-juelich.de

For a monomer like this compound, a CG model might represent the methacrylate backbone unit as one bead and the entire bulky side group as another. researchgate.net The interactions between these beads are parameterized to reproduce properties calculated from more detailed all-atom simulations or experimental data.

These CG simulations can model the entire polymerization process, capturing the evolution of molecular weight distribution and chain architecture. They are particularly valuable for studying the self-assembly and phase behavior of block copolymers or the morphology of polymer blends and nanocomposites, providing a crucial link between molecular structure and material performance on a larger scale. frontiersin.orgnih.gov

Structure-Property Prediction via Machine Learning and Group Contribution Methods

The prediction of material properties through computational means represents a paradigm shift in materials science, offering a rapid and cost-effective alternative to traditional empirical methods. For novel monomers like this compound and its corresponding polymers, where extensive experimental data may be lacking, machine learning (ML) and group contribution methods (GCM) are invaluable tools for estimating key physical and chemical characteristics. These in silico approaches leverage existing data from known compounds to build predictive models based on molecular structure.

Machine learning models, in particular, have demonstrated significant success in navigating the complex, non-linear relationships between polymer architecture and performance. llnl.govaip.org These data-driven approaches can predict a wide array of properties by learning from large datasets of existing polymers. llnl.govresearchgate.net For a polymer derived from this compound, an ML model would begin by generating a set of numerical descriptors, or "fingerprints," that represent its unique chemical structure. aip.org These descriptors can range from simple atomic counts to more complex topological and quantum-chemical parameters. The bulky and rigid adamantyl group, the flexible butan-2-yl spacer, and the methacrylate backbone would all contribute uniquely to the fingerprint of the repeating unit.

Once the polymer is represented in a machine-readable format, algorithms such as Gaussian process regression or neural networks are trained on databases of known polymers and their experimentally determined properties. aip.orgnih.gov Platforms like the Polymer Genome project exemplify this approach, offering near-instantaneous prediction of dozens of polymer properties. aip.orgresearchgate.net For poly(this compound), such a model could predict properties like glass transition temperature (Tg), refractive index, and thermal stability, as illustrated in the hypothetical data table below. The model's accuracy is continually refined as more data becomes available. gatech.edu

Table 1: Hypothetical Machine Learning Predictions for Poly(this compound)
PropertyPredicted ValueBasis of Prediction
Glass Transition Temperature (Tg)185 °CHigh rigidity and steric hindrance from the adamantyl group generally lead to elevated Tg values in polymethacrylates. rsc.orgrsc.org
Refractive Index (at 589 nm)1.535The high carbon-to-hydrogen ratio of the adamantyl moiety contributes to a higher refractive index compared to standard polymethacrylates like PMMA. researchgate.netresearchgate.net
Thermal Decomposition Temperature (Td, 5% weight loss)360 °CThe thermal stability of the adamantane (B196018) cage structure enhances the overall thermal resistance of the polymer. rsc.orgacs.org

Group contribution methods offer a more straightforward, yet powerful, approach to property prediction. GCM operates on the principle that the properties of a polymer can be estimated by summing the contributions of its constituent chemical groups. acs.orgnih.gov This method is particularly well-suited for predicting properties like the glass transition temperature (Tg), which is strongly influenced by the local structure of the polymer repeating unit. acs.orgacs.org

The table below illustrates a simplified group contribution calculation for the glass transition temperature. The values are representative and intended for illustrative purposes, as specific group contribution values for such a complex side chain would need to be derived from a comprehensive database or through more advanced computational methods.

Table 2: Illustrative Group Contribution Method for Predicting Tg of Poly(this compound)
Structural GroupHypothetical Contribution (K)Number of GroupsTotal Contribution (K)
Methacrylate Backbone (-CH2-C(CH3)(COO)-)2801280
Quaternary Carbon (-C(CH2CH3)(CH3)-)65165
Adamantyl Group (-C10H15)1101110
Total Predicted Tg 455 K (182 °C)

Both machine learning and group contribution methods provide powerful frameworks for the a priori estimation of properties for this compound and its polymers. While ML models can capture more complex, non-additive interactions, GCM provides a transparent and mechanistically intuitive approach. llnl.govmdpi.com The synergy of these computational tools is crucial for accelerating the design and screening of new high-performance polymers with tailored properties. nih.gov

Future Outlook and Emerging Research Frontiers

Development of Novel Adamantane-Based Monomer Architectures

The performance of adamantane-containing polymers is highly dependent on the specific structure of the monomer. Research is continuously exploring new monomer architectures to fine-tune polymer properties for specific applications. The structure of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate, with its tertiary butyl group attached to the adamantane (B196018) cage, is an example of such architectural innovation. This specific design is anticipated to enhance solubility and modify the polymer's mechanical properties compared to simpler adamantyl methacrylates.

Future research in this area is likely to focus on several key strategies:

Multi-functional Monomers: The development of adamantane-containing monomers with multiple polymerizable groups is a promising frontier. ooc.co.jp These multi-functional monomers, or cross-linkers, can be used to create highly cross-linked polymers with superior thermal and chemical stability, as well as excellent mechanical strength. ooc.co.jp

Introduction of Functional Groups: Synthesizing adamantane monomers with additional functional groups can lead to polymers with tailored properties. For instance, the incorporation of polar groups could modify the dielectric properties and adhesion of the resulting polymers, while the introduction of chiral centers could lead to materials with unique optical properties. wikipedia.org

Star-Shaped Polymers: Adamantane can serve as a core for the synthesis of star-shaped polymers. usm.edumdpi.com These architectures can exhibit unique solution properties and have potential applications in areas such as drug delivery and nanotechnology. mdpi.comnih.gov

The table below illustrates how modifications to the adamantane monomer architecture can influence the glass transition temperature (Tg) of the corresponding homopolymers, a key indicator of thermal stability.

Monomer NameSpacer GroupHomopolymer Tg (°C)
1-Adamantyl methacrylate (B99206) (AdMA)Direct ester linkage~150-160
1-Adamantylmethyl methacrylate (AdMMA)Methylene201
4-(1-Adamantyl)phenyl methacrylate (AdPMA)Phenyl253
2-Methyl-4-(1-adamantyl)phenyl methacrylateMethyl-substituted phenyl250

This table presents data synthesized from multiple sources for comparative purposes. acs.orgresearchgate.net

Exploration of Bio-Derived or Sustainable Synthetic Pathways

The traditional synthesis of adamantane relies on petroleum-based feedstocks and often involves multi-step processes. wikipedia.orgyoutube.com A significant emerging research frontier is the development of more sustainable synthetic pathways for adamantane and its derivatives. While the synthesis of the rigid adamantane cage from bio-derived sources remains a formidable challenge, research into "greener" chemical processes for monomer synthesis is gaining traction.

Key areas of exploration include:

Catalytic Processes: The use of more efficient and environmentally benign catalysts for the synthesis of adamantane derivatives is an active area of research. This includes the development of solid acid catalysts to replace traditional Lewis acids, which are often corrosive and difficult to recycle.

Bio-derived Reagents: While the adamantane core may not be bio-derived, other components of the monomer, such as the methacrylate group, can be synthesized from renewable resources. Future research may focus on enzymatic or microbial processes to produce key intermediates.

Solvent-Free or Green Solvent Reactions: The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a key aspect of green chemistry. This could involve solvent-free reactions or the use of more environmentally friendly solvents like ionic liquids or supercritical fluids.

Integration into Responsive Polymers and Smart Materials

The unique properties of the adamantane group make it an excellent building block for the creation of responsive or "smart" materials that can change their properties in response to external stimuli such as temperature, pH, or light.

Shape Memory Polymers: Adamantane-containing polymers, particularly polyurethanes, have shown promise as shape memory materials. nih.govrsc.org The rigid adamantane units can act as physical cross-links, enabling the material to be deformed and then recover its original shape upon heating. nih.gov

Drug Delivery Systems: The hydrophobic and rigid nature of adamantane makes it a useful component in drug delivery systems. mdpi.comnih.govnih.gov Adamantane-cored star-shaped polymers can form micelles that encapsulate drug molecules, providing for their controlled release. mdpi.comnih.gov Furthermore, adamantane's strong interaction with cyclodextrins can be utilized to create supramolecular drug delivery systems. nih.gov

Stimuli-Responsive Gels: By incorporating adamantane into polymer backbones, it is possible to create gels that respond to changes in their environment. For example, adamantane-functionalized polymers can exhibit tunable lower critical solution temperature (LCST) behavior, making them suitable for applications in sensors and actuators. nih.gov

Challenges and Opportunities in the Commercialization and Niche Applications of Adamantane-Containing Poly(meth)acrylates

Despite their impressive properties, the commercialization of adamantane-containing poly(meth)acrylates faces several challenges. The high cost of adamantane and its derivatives compared to conventional monomers is a significant barrier to widespread adoption. wikipedia.org Furthermore, the synthesis of adamantane-containing monomers can be complex, requiring specialized chemical processes.

However, significant opportunities exist in niche applications where the unique properties of these polymers justify their higher cost.

Application AreaKey Properties Conferred by Adamantane
Microelectronics (Photoresists) High thermal stability, etch resistance, transparency at 193 nm. google.com
Optical Plastics High refractive index, low birefringence, excellent transparency. researchgate.net
High-Performance Coatings Enhanced hardness, scratch resistance, and hydrophobicity. pensoft.net
Low-Dielectric Materials The bulky, nonpolar nature of adamantane reduces the dielectric constant of polymers. researchgate.net
Biomedical Devices Biocompatibility, stability, and the ability to be incorporated into drug delivery systems. nih.gov

The future of adamantane-containing polymers, including those derived from this compound, will likely be in these high-value, performance-driven markets. Continued research into more cost-effective and sustainable production methods, coupled with the development of novel monomer architectures, will be crucial for unlocking the full potential of this unique class of materials.

Q & A

Q. What are the established synthetic routes for 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via esterification of 2-methylprop-2-enoic acid with 2-(1-adamantyl)butan-2-ol. Key steps include:
  • Step 1 : Preparation of the adamantyl alcohol intermediate (e.g., 2-(1-adamantyl)butan-2-ol) using Grignard reagents or acid-catalyzed adamantylation of butanol derivatives .
  • Step 2 : Esterification under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or via acid chlorides in anhydrous dichloromethane .
  • Optimization : Yield is maximized by controlling steric hindrance from the adamantyl group; inert atmospheres (N₂) and low temperatures (0–5°C) reduce side reactions .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify adamantyl proton environments (δ 1.6–2.1 ppm for adamantyl CH₂ groups) and ester carbonyl signals (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves steric effects of the adamantyl cage and confirms ester group geometry (e.g., bond angles of 120° for sp²-hybridized carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 318.2194 for C₁₈H₂₆O₂) .
Technique Key Parameters Reference
1^1H NMRAdamantyl protons: δ 1.6–2.1 ppm (multiplet)
X-ray DiffractionBond length: C=O ~1.21 Å

Advanced Research Questions

Q. How do stereochemical variations in adamantyl-containing esters influence their reactivity in polymer synthesis?

  • Methodological Answer : The rigid adamantyl group imposes steric constraints, affecting polymerization kinetics:
  • Radical Polymerization : Adamantyl groups retard chain propagation due to steric shielding, requiring higher initiator concentrations (e.g., AIBN at 2–5 mol%) .
  • Thermal Stability : Polymers derived from adamantyl esters exhibit higher glass transition temperatures (Tg > 150°C) compared to non-adamantyl analogs, confirmed by DSC .
  • Contradiction Analysis : Discrepancies in reported Tg values (e.g., ±10°C across studies) may arise from differences in adamantyl substitution patterns or purification methods .

Q. What analytical strategies resolve contradictions in reported reaction kinetics for adamantyl-based methacrylate esters?

  • Methodological Answer : Discrepancies in kinetic data (e.g., rate constants for ester hydrolysis) are addressed by:
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model steric effects of adamantyl on transition states .
  • Isotopic Labeling : 18^{18}O-tracing in hydrolysis experiments differentiates nucleophilic vs. acid-catalyzed mechanisms .
  • Comparative Studies : Side-by-side kinetic analysis of adamantyl vs. cyclohexyl analogs isolates steric contributions .

Q. What role does this compound play in enantioselective catalysis?

  • Methodological Answer : The adamantyl group enhances enantioselectivity in organocatalytic systems:
  • Chiral Induction : Adamantyl’s rigidity stabilizes transition states in Diels-Alder reactions, as shown in chromium(III) complexes (e.g., 85–92% ee with adamantyl-substituted catalysts) .
  • Experimental Design : Asymmetric synthesis protocols use chiral auxiliaries (e.g., (R)-BINOL) paired with adamantyl esters to control stereochemistry .

Data Contradiction Analysis

Q. How do researchers reconcile divergent yields in adamantyl ester syntheses across literature reports?

  • Methodological Answer : Yield variations (e.g., 50–85%) are analyzed through:
  • By-Product Profiling : GC-MS identifies adamantane dimerization by-products, which compete with ester formation under high-temperature conditions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve adamantyl alcohol solubility, reducing unreacted starting material .
  • Statistical Optimization : Response surface methodology (RSM) models interactions between temperature, catalyst loading, and reaction time .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.